molecular formula C20H29NO5S B1256352 4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

Cat. No. B1256352
M. Wt: 395.5 g/mol
InChI Key: NSHPHXHGRHSMIK-IWZLBRJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R,4S,13R,15R)-15-hydroxy-4,9-dimethyl-11-oxo-12,16-dioxabicyclo[11.3.1]heptadeca-5,9-dien-15-yl]-2-thiazolidinone is a macrolide.

Scientific Research Applications

Synthesis and Characterization:

  • The chemical compound has been synthesized and characterized in various studies. For instance, it's used in the synthesis of bioactive 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties, exhibiting antimicrobial potential against gram-positive and gram-negative strains. The structures were confirmed through spectroscopic methods like FT-IR, NMR, and mass spectroscopy, and the antimicrobial efficacy was determined by disk diffusion method and molecular docking, providing insights into the binding affinities and H-bonding with amino acid residues (Arshad et al., 2021).

Structural and Mechanistic Insights:

  • Studies have also shed light on the structural aspects and mechanistic pathways of similar compounds. For example, an investigation into the synthesis, characterization, and biological assessment of 1,3-thiazolidin-4-ones revealed their antimicrobial potential, with certain compounds exhibiting better activity than standard drugs. The study also carried out an MTT assay to assess the toxic effects of these compounds, indicating a lower toxicity toward HepG2 cells (Arshad et al., 2021).

Application in Drug Synthesis:

  • Furthermore, the compound is implicated in the synthesis of novel drugs. A study outlined the synthesis of new polysubstituted monoterpenic thiazolidin-4-ones, starting from thiosemicarbazones derived from naturally occurring (R)-camphor. The newly synthesized compounds were thoroughly characterized by HRMS and NMR spectroscopy, and their crystal structures were confirmed by X-ray crystallography, highlighting their potential in drug synthesis and design (N’ait Ousidi et al., 2018).

properties

Product Name

4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

Molecular Formula

C20H29NO5S

Molecular Weight

395.5 g/mol

IUPAC Name

4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17?,20-/m1/s1

InChI Key

NSHPHXHGRHSMIK-IWZLBRJHSA-N

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)(C3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Reactant of Route 2
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Reactant of Route 3
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Reactant of Route 4
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Reactant of Route 5
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Reactant of Route 6
4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one

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